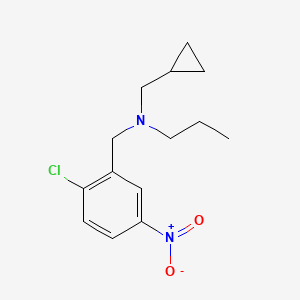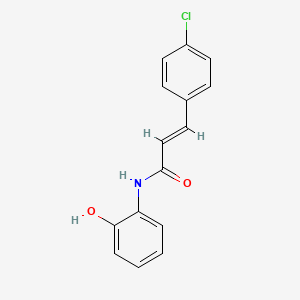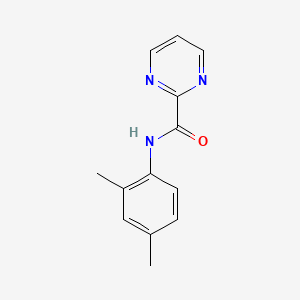![molecular formula C11H13ClN4O B5544060 2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)
2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide, also known as CDPH, is a chemical compound that has been widely studied in the field of medicinal chemistry. It belongs to the class of hydrazide derivatives and has shown promising results in various scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
This compound serves as a precursor for synthesizing novel heterocyclic compounds exhibiting significant antimicrobial and antifungal activities. The synthesis of novel derivatives involving the incorporation of pyrazole and/or triazole moieties has shown excellent activities against specific bacterial and fungal strains. Such derivatives are potential candidates for developing new antimicrobial agents (E. Hussein et al., 2015).
Antitubercular and Anticancer Applications
Derivatives of 2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide have been explored for their antitubercular and anticancer properties. Specific synthesized compounds have demonstrated potent activities against Mycobacterium tuberculosis and various cancer cell lines, indicating their potential as therapeutic agents for tuberculosis and cancer (S. Neha et al., 2013).
Enzyme Inhibition Studies
Research has also focused on synthesizing novel compounds from this chemical starting point to evaluate their inhibitory effects on enzymes like lipase and α-glucosidase. Such studies are crucial for developing treatments for conditions like obesity and diabetes, where enzyme regulation plays a significant role (O. Bekircan et al., 2015).
Molecular Docking and In Vitro Screening
Some studies involve the synthesis of novel derivatives and their evaluation through molecular docking and in vitro screening for various biological activities. This approach helps in understanding the molecular interactions and potential biological efficacy of these compounds against specific targets (E. M. Flefel et al., 2018).
Corrosion Inhibition
Beyond biomedical applications, derivatives of this compound have been studied for their corrosion inhibition properties. Specifically, they have been applied as corrosion inhibitors for mild steel in acidic mediums, demonstrating high efficiency in protecting metal surfaces from corrosion. This application is significant in industries where metal preservation is crucial (V. Saraswat et al., 2020).
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c12-8-3-1-7(2-4-8)10-5-9(15-16-10)6-11(17)14-13/h1-4,9,15H,5-6,13H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPYDMISIKSAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=CC=C(C=C2)Cl)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)




![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)



![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)
![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5544083.png)
